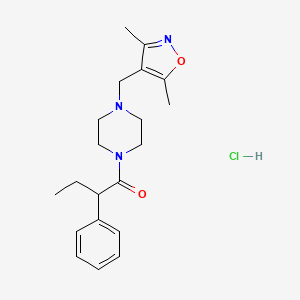

1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-phenylbutan-1-one hydrochloride

Description

1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-phenylbutan-1-one hydrochloride is a synthetic small molecule characterized by a piperazine backbone substituted with a 3,5-dimethylisoxazole methyl group and a 2-phenylbutanone moiety. The hydrochloride salt enhances its stability and solubility for pharmaceutical applications. Its synthesis involves multi-step organic reactions, including nucleophilic substitution and salt formation, with rigorous purification to meet pharmacopeial standards .

Properties

IUPAC Name |

1-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-2-phenylbutan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O2.ClH/c1-4-18(17-8-6-5-7-9-17)20(24)23-12-10-22(11-13-23)14-19-15(2)21-25-16(19)3;/h5-9,18H,4,10-14H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQNTXDINXNOQTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)CC3=C(ON=C3C)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-phenylbutan-1-one hydrochloride typically involves multiple steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a β-keto ester and hydroxylamine.

Piperazine Substitution: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine and an appropriate alkylating agent.

Coupling Reactions: The final step involves coupling the isoxazole-substituted piperazine with a phenylbutanone derivative under suitable conditions, such as using a base like potassium carbonate in an aprotic solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-phenylbutan-1-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

Substitution: Nucleophilic and electrophilic substitution reactions can modify the piperazine or phenylbutanone moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Alkyl halides for nucleophilic substitution, and electrophiles like acyl chlorides for electrophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Structural Characteristics

The compound features:

- Piperazine Ring : A common scaffold in many biologically active molecules, suggesting potential as a ligand for various protein targets.

- Isoxazole Moiety : Known for its diverse biological activities, which may enhance the compound's efficacy against various biological targets.

- Phenyl Group : Contributes to the hydrophobic interactions that can influence binding affinity to biological targets.

Medicinal Chemistry

The unique combination of the dimethylisoxazole moiety and the piperazine structure suggests potential applications in drug discovery. This compound may serve as a starting point for developing new pharmacological agents targeting various diseases.

Potential Activities Include :

- Antidepressant Effects : Similar compounds have shown promise in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Anticancer Properties : The structural features may allow for selective targeting of cancer cells, leading to reduced side effects compared to conventional therapies.

Neuropharmacology

The presence of the isoxazole ring indicates potential activity against neurological disorders. Research suggests that compounds with similar structures can interact with neurotransmitter receptors and enzymes involved in neurochemical signaling.

Case Studies :

- A study demonstrated that isoxazole derivatives exhibited selective inhibition of fatty acid amide hydrolase (FAAH), an enzyme involved in endocannabinoid metabolism, suggesting implications for treating anxiety and depression .

Synthesis and Modification

The synthesis of 1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-phenylbutan-1-one hydrochloride typically involves multi-step organic reactions. Techniques such as microwave-assisted synthesis have been explored to enhance yields and reduce reaction times .

Comparative Analysis with Related Compounds

To better understand the potential of this compound, it is beneficial to compare it with structurally similar compounds. The table below summarizes key features and biological activities of related compounds:

Mechanism of Action

The mechanism of action of 1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-phenylbutan-1-one hydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the isoxazole moiety may modulate enzyme activity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural homology with piperazine-containing derivatives, which are common in pharmaceuticals due to their versatility in receptor binding. Below is a comparative analysis with key analogues from the provided evidence:

Key Findings

Core Structure Differences: The target compound’s isoxazole moiety distinguishes it from triazole-containing analogues (e.g., compounds). Isoxazoles are metabolically stable and often used in kinase inhibitors, whereas triazoles are prevalent in antifungal agents . The 2-phenylbutanone group in the target compound may confer unique steric effects compared to the dioxolane or triazolopyridine systems in analogues.

Substituent Impact :

- Chlorophenyl groups (e.g., Imp. C(BP) in ) enhance binding to hydrophobic pockets in receptors but may increase toxicity risks .

- Alkyl substituents (isopropyl vs. sec-butyl in ) influence pharmacokinetics: sec-butyl improves half-life but complicates synthesis .

Salt Forms :

- The target’s hydrochloride salt enhances aqueous solubility, similar to Imp. C(BP)’s dihydrochloride form. This contrasts with neutral analogues (e.g., Imp. B(BP)), which may require co-solvents for formulation .

Biological Activity: Triazole-dioxolane derivatives () exhibit antifungal activity via CYP51 inhibition, whereas triazolopyridines () target neurotransmitter receptors.

Biological Activity

1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-phenylbutan-1-one hydrochloride is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a piperazine ring and an isoxazole moiety, suggests diverse biological activities, making it a subject of interest for pharmacological studies. This article aims to explore the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

This structure includes:

- Piperazine ring : A common scaffold in many bioactive molecules.

- Isoxazole moiety : Implicated in various biological activities.

- Phenylbutanone : Potentially enhancing pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antidepressant Effects : Preliminary studies suggest that compounds with similar structures may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Antinociceptive Properties : The piperazine derivative has shown promise in models of pain relief, indicating potential use in analgesic formulations.

- Antitumor Activity : Some derivatives have been reported to inhibit tumor growth in vitro and in vivo, suggesting a mechanism involving apoptosis induction in cancer cells.

The biological activity of this compound is likely mediated through several mechanisms:

- Receptor Interaction : The piperazine ring may facilitate binding to various receptors, including serotonin and dopamine receptors.

- Enzyme Inhibition : The isoxazole moiety is known to inhibit enzymes involved in inflammatory processes, potentially reducing pain and swelling.

Case Studies

-

Study on Antidepressant Activity :

- A study conducted on animal models demonstrated that the compound significantly reduced depressive-like behavior compared to control groups. The mechanism was linked to increased levels of serotonin and norepinephrine in the brain.

- Antinociceptive Study :

- Antitumor Activity :

Data Table: Summary of Biological Activities

Q & A

Q. What are the critical steps and optimization strategies for synthesizing this compound with high purity?

The synthesis involves multi-step reactions, including coupling of the piperazine and isoxazole moieties, followed by salt formation. Key considerations include:

- Precursor selection : Use of protected intermediates (e.g., Boc-protected piperazine) to minimize side reactions .

- Reaction conditions : Optimize temperature (e.g., 60–80°C for imidazole coupling), solvent polarity (e.g., DMF for polar intermediates), and stoichiometry to improve yields .

- Purification : Column chromatography with gradients (e.g., 5–20% MeOH in DCM) or recrystallization from ethanol/water mixtures to remove unreacted precursors .

- Characterization : Confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile) and elemental analysis .

Q. Which spectroscopic and chromatographic methods are most effective for structural characterization?

- NMR spectroscopy : Use H and C NMR in DMSO-d6 to identify aromatic protons (δ 7.2–7.8 ppm), piperazine methylenes (δ 2.5–3.5 ppm), and isoxazole methyl groups (δ 2.1–2.3 ppm) .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] at m/z 428.22) and detect fragmentation patterns .

- HPLC-DAD : Monitor purity (>98%) with a C18 column, UV detection at 254 nm, and retention time comparison against standards .

Q. How does the hydrochloride salt form influence solubility and stability?

- Solubility : The hydrochloride salt enhances aqueous solubility (e.g., >50 mg/mL in PBS at pH 7.4) compared to the free base, critical for in vitro assays .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to assess degradation (e.g., hydrolysis of the ketone group) .

Advanced Research Questions

Q. How can computational modeling predict target interactions and guide SAR studies?

- Molecular docking : Use AutoDock Vina with crystal structures of GPCRs or kinases to prioritize analogs with improved binding affinity (e.g., piperazine flexibility for target fitting) .

- MD simulations : Analyze conformational stability (e.g., 100 ns simulations in GROMACS) to identify critical hydrogen bonds with residues like Asp113 in serotonin receptors .

- ADMET prediction : SwissADME or ADMETLab to optimize logP (target <3) and blood-brain barrier permeability .

Q. What experimental strategies resolve contradictions in biological activity data across assays?

- Dose-response validation : Repeat assays (e.g., cAMP inhibition in HEK293 cells) with strict controls (e.g., forskolin stimulation) and EC50 curve fitting .

- Off-target screening : Use kinome-wide profiling (e.g., Eurofins KinaseProfiler) to rule out non-specific binding .

- Statistical rigor : Apply ANOVA with Tukey’s post-hoc test (α=0.05) to compare replicates and minimize false positives .

Q. How can impurity profiling and quantification be standardized for regulatory compliance?

- Reference standards : Use pharmacopeial impurities (e.g., EP/BP guidelines) with LC-MS/MS for trace detection (LOQ <0.1%) .

- Forced degradation : Expose the compound to heat (80°C), light (ICH Q1B), and acidic/basic conditions to identify degradation pathways .

- Validation parameters : Assess linearity (R >0.99), precision (%RSD <2%), and accuracy (90–110% recovery) per ICH Q2(R1) .

Q. What advanced techniques elucidate the compound’s mechanism of action in complex biological systems?

- Chemoproteomics : Use activity-based protein profiling (ABPP) with a clickable probe derivative to map cellular targets .

- Cryo-EM/X-ray crystallography : Resolve binding modes with target proteins (e.g., 5-HT receptor) at <3.0 Å resolution .

- Transcriptomics : RNA-seq analysis (Illumina NovaSeq) to identify differentially expressed genes in treated vs. untreated cells .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.